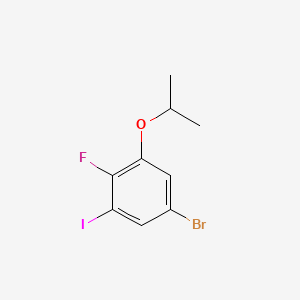
4-(3,4-Dichlorophenyl)-4-(ethylsulfanyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one is an organic compound characterized by the presence of a dichlorophenyl group, an ethylsulfanyl group, and a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-4-ethylsulfanyl-butan-2-one typically involves the reaction of 3,4-dichlorophenylacetic acid with ethyl mercaptan under acidic conditions to form the corresponding thioether. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3,4-dichlorophenyl)-4-ethylsulfanyl-butan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways or disrupt the function of key proteins involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,4-Dichlorophenyl)-2-butanone: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
4-(3,4-Dichlorophenyl)-4-methylsulfanyl-butan-2-one: Contains a methylsulfanyl group instead of an ethylsulfanyl group, leading to variations in its biological activity and chemical behavior.
Uniqueness
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one is unique due to the presence of both the dichlorophenyl and ethylsulfanyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
77921-31-4 |
|---|---|
Formule moléculaire |
C12H14Cl2OS |
Poids moléculaire |
277.2 g/mol |
Nom IUPAC |
4-(3,4-dichlorophenyl)-4-ethylsulfanylbutan-2-one |
InChI |
InChI=1S/C12H14Cl2OS/c1-3-16-12(6-8(2)15)9-4-5-10(13)11(14)7-9/h4-5,7,12H,3,6H2,1-2H3 |
Clé InChI |
DMHRMJNMIFTUTB-UHFFFAOYSA-N |
SMILES canonique |
CCSC(CC(=O)C)C1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


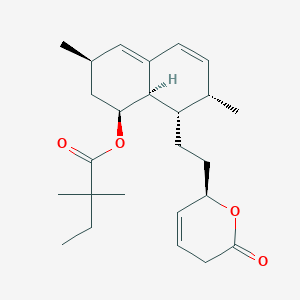
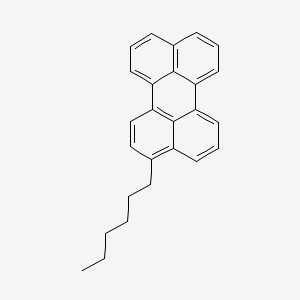
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
![1-[Benzyl(butyl)amino]-3-[[4-[[3-[benzyl(butyl)amino]-2-hydroxypropyl]iminomethyl]phenyl]methylideneamino]propan-2-ol](/img/structure/B14022164.png)
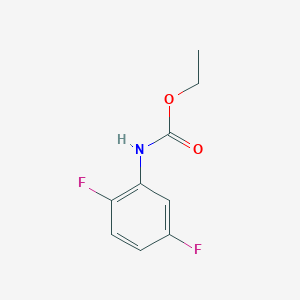
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)
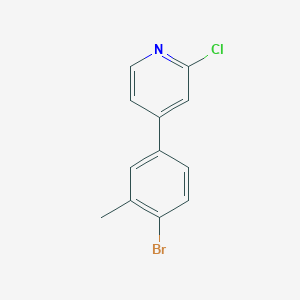
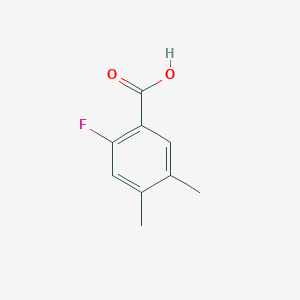
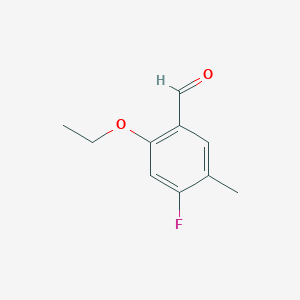

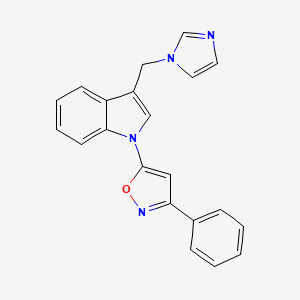

![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)
